physical and chemical properties of Bis(4-trifluoromethylphenyl)phosphine
physical and chemical properties of Bis(4-trifluoromethylphenyl)phosphine
An In-depth Technical Guide to Bis(4-trifluoromethylphenyl)phosphine: Properties, Reactivity, and Applications
Abstract
Bis(4-trifluoromethylphenyl)phosphine (CAS No. 99665-68-6) is a specialized organophosphorus compound that has garnered significant attention as a highly effective ligand in transition metal catalysis. Its unique electronic properties, imparted by the strongly electron-withdrawing trifluoromethyl substituents, distinguish it from conventional phosphine ligands. This guide provides a comprehensive technical overview of its core physical and chemical properties, explores the causality behind its reactivity and catalytic efficacy, and details its applications in modern organic synthesis. We will delve into its structural characteristics, coordination chemistry, and provide illustrative protocols for researchers and drug development professionals seeking to leverage its capabilities.
Introduction to Bis(4-trifluoromethylphenyl)phosphine
Bis(4-trifluoromethylphenyl)phosphine is a secondary phosphine characterized by a phosphorus atom bonded to two 4-trifluoromethylphenyl rings and a single hydrogen atom. The defining feature of this molecule is the presence of two trifluoromethyl (-CF3) groups. These groups are powerful electron-withdrawing agents, which significantly modulate the electronic environment of the phosphorus atom.[1] This induced electron deficiency on the phosphorus center is the primary driver of the compound's utility, leading to the formation of highly active and stable catalytic systems for a variety of chemical transformations.[1][2] Its role as a ligand is particularly prominent in palladium-catalyzed cross-coupling reactions, where it can enhance reaction rates and selectivity.[3]
Physicochemical Properties
The fundamental are crucial for its proper handling, storage, and application in experimental setups.
Core Data Summary
A compilation of the compound's key identifiers and physical constants is presented below. It is noteworthy that while some sources describe the compound as a powder, supplier data indicates it is also available as a liquid, likely dependent on purity and specific formulation.[1][4]
| Property | Value | Reference |
| CAS Number | 99665-68-6 | [1][4] |
| Molecular Formula | C₁₄H₉F₆P | [1][4] |
| Molecular Weight | 322.19 g/mol | [1][3][4] |
| Appearance | White or off-white powder / Liquid | [1][4] |
| Density | 1.317 g/mL at 25 °C | [1] |
| Boiling Point | 291.4 °C (Predicted) | [3] |
| Refractive Index | n20/D 1.512 |
Molecular Structure
The structure features a pyramidal phosphorus center, which is the site of coordination with transition metals.
Caption: Molecular Structure of Bis(4-trifluoromethylphenyl)phosphine.
Chemical Profile and Reactivity
The Influence of Trifluoromethyl Groups
The causality behind the compound's unique reactivity lies in the potent inductive (-I) effect of the two -CF3 groups. This effect pulls electron density away from the phenyl rings and, consequently, from the phosphorus atom. The result is a phosphine that is significantly less basic than its alkyl or unsubstituted aryl counterparts. While this reduced basicity might suggest weaker ligand-metal bonding, it imparts several advantageous properties:
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Enhanced Electrophilicity of the Metal Center: By withdrawing electron density from the coordinated metal, the ligand makes the metal center more electrophilic and thus more reactive in key catalytic steps like oxidative addition.
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Stabilization of Electron-Rich Metals: The ligand is adept at stabilizing low-valent, electron-rich metal centers, which are common intermediates in catalytic cycles.
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Increased Catalyst Stability: The robust C-F bonds and the overall electronic nature contribute to the thermal and chemical stability of the resulting metal complexes, allowing them to function under demanding reaction conditions.[1]
Coordination Chemistry
Bis(4-trifluoromethylphenyl)phosphine acts as a monodentate ligand, coordinating to transition metals through the lone pair of electrons on the phosphorus atom.[1] It forms stable complexes with a variety of metals, most notably palladium, rhodium, and iron. These complexes are often the true catalysts in synthetic reactions. The steric bulk of the two substituted phenyl groups also plays a crucial role in influencing the selectivity of the reactions it catalyzes.
Core Applications in Scientific Research
The primary application of Bis(4-trifluoromethylphenyl)phosphine is as a ligand in homogeneous catalysis, where its electronic properties are exploited to achieve high efficiency and selectivity.
Caption: Workflow of Bis(4-trifluoromethylphenyl)phosphine in Catalysis.
Transition Metal Catalysis
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Palladium-Catalyzed Cross-Coupling: This phosphine is an effective ligand for various Pd-catalyzed reactions, including Suzuki-Miyaura and Heck couplings.[3] Its ability to promote efficient catalysis stems from its capacity to stabilize the active Pd(0) species and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
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Asymmetric Catalysis: It serves as a reactant for preparing chiral iron(II) diimine diphosphine complexes. These complexes have proven to be effective catalysts for the asymmetric transfer hydrogenation of ketones, a key transformation in the synthesis of chiral alcohols.
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Other Synthetic Methodologies: The ligand has also been employed in enantioselective decarboxylative allylation reactions and in ring-closing metathesis, demonstrating its versatility across a range of modern synthetic methods.
Advanced Materials Science
The unique electronic and photophysical properties imparted by the fluorinated phenyl groups make this phosphine and its derivatives valuable in materials science. They have been explored in the development of phosphorescent compounds for Organic Light-Emitting Diodes (OLEDs), where they can contribute to the stability and efficiency of the devices.[3]
Experimental Protocols and Handling
Illustrative Synthesis of an Electron-Deficient Secondary Phosphine
Disclaimer: The following protocol is for the synthesis of Bis[3,5-bis(trifluoromethyl)phenyl]phosphine, a structurally related compound. It is provided as a representative example of the synthetic methodology for electron-deficient secondary phosphines and is adapted from a procedure published in Organic Syntheses.[5]
Step 1: Grignard Reagent Formation (Not Detailed)
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A solution of the appropriate Grignard reagent, (3,5-bis(trifluoromethyl)phenyl)magnesium bromide, is prepared from 1-bromo-3,5-bis(trifluoromethyl)benzene and magnesium turnings in a suitable ether solvent like THF.
Step 2: Reaction with Phosphorus Trichloride
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An oven-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with an argon inlet is charged with phosphorus trichloride (PCl₃) in an anhydrous ether solvent under an inert atmosphere.
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The flask is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
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The prepared Grignard reagent solution is added dropwise to the stirred PCl₃ solution, maintaining the low temperature. The rate of addition is controlled to prevent a significant exotherm.
Step 3: Formation of Dichlorophosphine Intermediate
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After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for several hours to ensure the complete formation of the dichlorophosphine intermediate, (3,5-bis(trifluoromethyl)phenyl)PCl₂.
Step 4: Reduction to Secondary Phosphine Oxide
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The reaction mixture is again cooled in an ice bath.
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A reducing agent, such as lithium aluminum hydride (LiAlH₄), is carefully added in portions. (Extreme caution is required when handling LiAlH₄).
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The reaction is quenched by the slow, careful addition of water or an aqueous acid solution at a low temperature.
Step 5: Work-up and Isolation of the Phosphine Oxide
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The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., methyl tert-butyl ether, MTBE).[5]
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude secondary phosphine oxide.[5]
Step 6: Reduction of the Phosphine Oxide to the Secondary Phosphine
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The crude phosphine oxide is reduced to the final secondary phosphine using a suitable reducing agent like a silane (e.g., trichlorosilane) in the presence of a base.
Step 7: Purification
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The final product is purified by column chromatography on silica gel or by crystallization to yield the pure secondary phosphine as a white crystalline solid.[5]
Safety, Handling, and Storage
Bis(4-trifluoromethylphenyl)phosphine is a hazardous chemical and must be handled with appropriate precautions.
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Hazards: The compound is classified as toxic if swallowed and causes serious eye damage. It may also cause long-lasting harmful effects to aquatic life.
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Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. A face shield may be necessary. Work should be conducted in a well-ventilated fume hood.
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Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3] It should be kept in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage temperatures are often between 2-8 °C.[3]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its potential aquatic toxicity, it should not be released into the environment.
Conclusion
Bis(4-trifluoromethylphenyl)phosphine stands out as a highly valuable and versatile ligand in the toolkit of the modern chemist. The electron-withdrawing nature of its trifluoromethylphenyl substituents imparts unique reactivity, leading to the formation of exceptionally active and robust metal catalysts. Its demonstrated success in a range of critical synthetic transformations, from palladium-catalyzed cross-couplings to asymmetric hydrogenations, underscores its importance. For researchers in synthetic chemistry and drug development, a thorough understanding of its properties and handling requirements is essential to fully and safely exploit its potential for innovation.
References
- Exploring the Chemical Properties of Bis(4-trifluoromethylphenyl)phosphine. (2025). Vertex AI Search.
- Bis(4-(trifluoromethyl)phenyl)phosphine. MySkinRecipes.
- Bis(4-(trifluoromethyl)phenyl)phosphine Oxide: A Versatile Building Block for Synthesis. (2025). Vertex AI Search.
- Bis(4-trifluoromethylphenyl)phosphine: Your Key to Advanced Chemical Synthesis. (2025). Vertex AI Search.
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Busacca, C. A., Lorenz, J. C., Sabila, P., Haddad, N., & Senanayake, C. H. (n.d.). Synthesis of Electron-Deficient Secondary Phosphine Oxides and Secondary Phosphines. Organic Syntheses. [Link]
